Dansyl-L-valine

Beschreibung

Overview of Dansyl Derivatives in Analytical Chemistry

Dansyl derivatives are a class of compounds characterized by the presence of the 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl) group. This functional group is highly fluorescent, a property that has been extensively exploited in analytical chemistry for the sensitive detection of various molecules. unomaha.eduunl.pt Dansyl chloride is a primary reagent used to introduce the dansyl group onto molecules containing primary and secondary amine groups, as well as phenolic hydroxyl and carboxylic acid groups. unomaha.edutaylorandfrancis.com The resulting dansylated compounds exhibit strong fluorescence, allowing for their detection at very low concentrations, often less than 1 milligram. unomaha.edu

The fluorescence of dansyl derivatives is sensitive to the polarity of their microenvironment, which can be used to probe the binding sites of proteins and other macromolecules. unl.pt This solvatochromic property, where the emission wavelength and intensity change with solvent polarity, provides valuable information about the local environment of the labeled molecule. unl.pt Dansyl derivatives have found widespread use in various analytical techniques, including high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and fluorescence spectroscopy. unomaha.eduresearchgate.net Their applications range from the sequencing of proteins and peptides to the quantitative analysis of amino acids and the detection of heavy metal ions like mercury. researchgate.netmdpi.comtandfonline.com

Significance of L-Valine Derivatization in Amino Acid Analysis

Amino acid analysis is a cornerstone of biochemistry and is crucial in diverse fields such as clinical diagnostics and food science. core.ac.uk However, most amino acids lack a strong chromophore or fluorophore, making their direct detection by UV-visible absorption or fluorescence spectroscopy challenging. lcms.cz To overcome this limitation, derivatization techniques are employed to attach a detectable tag to the amino acids before analysis. core.ac.uklcms.cz

L-valine, a branched-chain amino acid, is essential for human health, and its abnormal levels can be indicative of certain metabolic disorders, such as maple syrup urine disease. core.ac.uk Derivatization of L-valine, often by reacting its primary amino group with a labeling reagent, significantly enhances its detectability. core.ac.uk This process is a critical step in many analytical methods designed to quantify amino acids in complex biological samples. lcms.cz Common derivatization reagents include o-phthalaldehyde (B127526) (OPA), phenylisothiocyanate (PITC), and dansyl chloride. google.comusp.org The choice of derivatizing agent depends on the analytical method and the specific requirements for sensitivity and stability of the resulting derivative. cerealsgrains.org The derivatization of L-valine and other amino acids allows for their separation and quantification with high sensitivity and accuracy using techniques like reversed-phase HPLC. lcms.czcerealsgrains.org

Historical Context of Dansyl Chloride in Biomolecule Labeling

The use of dansyl chloride as a fluorescent label for biomolecules has a long and significant history. Initially, it was widely used for the N-terminal sequencing of peptides and proteins. researchgate.netmdpi.com The reaction of dansyl chloride with the free amino group at the N-terminus of a protein, followed by acid hydrolysis, yields a fluorescent dansyl-amino acid that can be identified by chromatography. This method, known as the dansyl method, was a pivotal technique in early protein chemistry.

Over time, the application of dansyl chloride expanded beyond protein sequencing. It became a versatile tool for labeling a wide array of small molecules containing primary and secondary amines for enhanced detection in various analytical separation techniques. mdpi.com Its utility in fluorescence spectroscopy has also been well-established, where it serves as a probe to study protein structure and dynamics. mdpi.comosti.gov The mild reaction conditions and the small size of the dansyl group are advantageous for such studies, as they minimize perturbations to the native structure of the protein. mdpi.comosti.gov Despite its long history, research continues to explore new applications for dansyl chloride, such as probing protein-protein and protein-cofactor interactions. mdpi.com

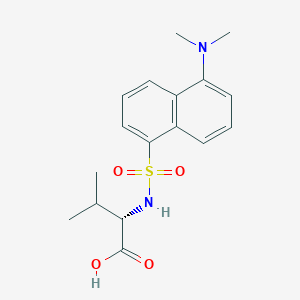

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S/c1-11(2)16(17(20)21)18-24(22,23)15-10-6-7-12-13(15)8-5-9-14(12)19(3)4/h5-11,16,18H,1-4H3,(H,20,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULDIKGSZAUMHB-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70547937 | |

| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70547937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1098-50-6 | |

| Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70547937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chromatographic Methodologies for Dansyl L Valine Analysis

High-Performance Liquid Chromatography (HPLC) of Dansyl-L-Valine

HPLC is a cornerstone technique for the analysis of dansylated amino acids due to its versatility and efficiency. The derivatization of valine with dansyl chloride imparts a fluorescent tag, enabling highly sensitive detection.

Reverse-Phase HPLC (RP-HPLC) Applications

Reverse-phase HPLC is the most common mode used for the separation of this compound. researchgate.net In this technique, a nonpolar stationary phase is used with a polar mobile phase. The hydrophobic nature of the dansyl group allows for strong interaction with the stationary phase, facilitating separation from other, more polar, compounds. RP-HPLC methods have been successfully applied to determine amino acid compositions in complex biological samples, such as protein hydrolysates from chemically treated hair. mjcce.org.mkresearchgate.net The inherent hydrophobicity of the dansyl derivatives makes them well-suited for retention and separation on C8 or C18 columns. researchgate.net

Pre-column Derivatization with Dansyl Chloride for HPLC

To enhance detection and separation, valine is typically derivatized with dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) before HPLC analysis. researchgate.netsci-hub.se This pre-column derivatization reaction targets the primary amino group of valine, forming a stable sulfonamide adduct that is intensely fluorescent. researchgate.net The reaction is generally carried out in an aqueous-organic mixture at an alkaline pH of 9.5 to 10 and often requires elevated temperatures, such as 38°C for 90-120 minutes or 60°C for 60 minutes. researchgate.net This process significantly improves the sensitivity of detection, allowing for the quantification of amino acids in various samples, including mice embryonic stem cells. nih.gov The resulting dansylated amino acids can be detected by both UV and fluorescence detectors, with fluorescence offering superior sensitivity. researchgate.net

Table 1: HPLC-Fluorescence Detection Details for Dansyl Amino Acids

| Parameter | Value | Reference |

|---|---|---|

| Excitation Wavelength | 324 nm (for dansyl glycine) | researchgate.net |

| Emission Wavelength | 559 nm (for dansyl glycine) | researchgate.net |

Stationary Phase Selection and Optimization in this compound Separation

The choice of stationary phase is critical for achieving optimal separation of this compound. C8 and C18 columns are the most frequently used stationary phases in the reversed-phase mode for separating dansyl amino acids. researchgate.net These columns consist of silica (B1680970) particles chemically bonded with octyl (C8) or octadecyl (C18) chains, providing a nonpolar surface for interaction. The selection between C8 and C18 depends on the desired retention and selectivity for the specific mixture of amino acids being analyzed. For instance, a study on underivatized amino acids utilized a Shim-pack CLC-C18 column for effective separation. acs.orgnih.gov The optimization of the stationary phase is a key step in developing a robust HPLC method for amino acid analysis.

Mobile Phase Composition and Gradient Elution for Resolution Enhancement

The composition of the mobile phase plays a crucial role in the resolution of this compound in RP-HPLC. phenomenex.com The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.netphenomenex.com Gradient elution, where the concentration of the organic solvent is gradually increased during the chromatographic run, is a powerful technique for enhancing resolution. phenomenex.com This allows for the separation of compounds with a wide range of polarities in a single analysis. For example, a gradient of 80% solvent A to 20% solvent B over a set period can effectively separate a complex mixture of 21 dansylated amino acids. sci-hub.se The pH of the aqueous component of the mobile phase is another critical parameter that can be adjusted to optimize the separation of ionizable analytes like amino acids. phenomenex.com

Micellar Electrokinetic Capillary Chromatography (MEKC) in Chiral Separation of this compound

Micellar Electrokinetic Capillary Chromatography (MEKC) is a powerful separation technique that combines the principles of capillary electrophoresis and chromatography. It is particularly effective for the chiral separation of dansylated amino acids, including this compound.

Ligand-Exchange MEKC with Chiral Selectors

Ligand-exchange MEKC is a specialized form of MEKC used for the enantioselective separation of chiral compounds. nih.govcore.ac.uk In this method, a chiral selector, typically a metal complex, is added to the micellar solution. nih.gov The separation of enantiomers is based on the differences in the stability and formation of diastereomeric complexes between the chiral selector and the individual enantiomers of the analyte.

For the chiral separation of dansyl amino acids, copper(II) complexes with chiral ligands like D-penicillamine or L-valine have been successfully employed as chiral selectors. nih.govcore.ac.uk The presence of a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is essential for the separation, as it forms micelles that act as a pseudo-stationary phase. nih.govcore.ac.uk The enantiomers partition differently between the aqueous buffer and the micelles, and they also undergo ligand exchange with the chiral copper(II) complex. core.ac.uk This synergistic effect of partitioning and complex formation enhances the chiral resolution. core.ac.uk

One study demonstrated the successful chiral separation of eight pairs of dansyl amino acid enantiomers using a D-penicillamine-copper(II) complex as the chiral selector. nih.gov Another study utilized a copper(II)-L-valine complex to resolve eleven different dansyl amino acids. core.ac.uk The pH of the running buffer and the concentration ratio of the ligand to the copper(II) ion are critical parameters that must be optimized to achieve the best separation. nih.govcore.ac.uk For instance, a pH of 9.0 was found to be optimal for the separation using the copper(II)-L-valine complex, providing good resolution and shorter analysis times. core.ac.uk

Table 2: Optimized Conditions for Ligand-Exchange MEKC of Dansyl Amino Acids

| Parameter | Condition | Chiral Selector System | Reference |

|---|---|---|---|

| Buffer | 20 mM NH4OAc, pH 6.5 | D-penicillamine-Cu(II) | nih.gov |

| Chiral Selector | 8 mM D-penicillamine, 4 mM CuSO4 | D-penicillamine-Cu(II) | nih.gov |

| Surfactant | 20 mM SDS | D-penicillamine-Cu(II) | nih.gov |

| Buffer | 20 mM NH4OAc, pH 9.0 | L-valine-Cu(II) | core.ac.uk |

| Chiral Selector | 8 mM L-valine, 4 mM CuSO4 | L-valine-Cu(II) | core.ac.uk |

Influence of Micelle Composition on Enantioseparation

The composition of micelles in Micellar Electrokinetic Chromatography (MEKC) is a critical factor in achieving the enantioseparation of dansylated amino acids like this compound. The choice of surfactant and the presence of chiral selectors within the micellar pseudo-stationary phase directly govern the chiral recognition mechanism.

One approach involves the use of chiral copper(II)-L-valine complexes incorporated into sodium dodecyl sulfate (SDS) micelles. nih.gov The enantiomeric resolution of dansyl amino acids is significantly influenced by the SDS concentration, with a concentration of 20 mM being identified as necessary for effective separation. nih.gov The underlying principle involves a synergistic effect between the partitioning of the enantiomers into the SDS micelles and the ligand exchange with the chiral Cu(II)-L-valine complex. core.ac.uk Enantiomers with different stereochemistry and hydrophobicity will exhibit different partition coefficients between the aqueous buffer and the micellar phase, and will also undergo ligand exchange with the chiral selector at different rates. core.ac.uk

Another class of chiral selectors for the enantioseparation of dansyl amino acids are amino acid-based molecular micelles. For instance, poly (sodium N-undecanoyl-L-leucylvalinate) (poly-L-SULV) has been shown to be a versatile chiral selector. researchgate.net Computational studies investigating the interaction between Dansyl-amino acid enantiomers and poly(SULV) have revealed that the L-enantiomers bind more strongly to the poly(SULV) micelle than the D-enantiomers. scirp.orgnsf.gov This stronger binding is attributed to specific interactions, such as hydrogen bonding, between the analyte and the chiral micelle. scirp.org This differential binding energy forms the basis for the enantiomeric separation observed in MEKC. scirp.orgnsf.gov

The choice of the amino acid in the chiral selector also plays a role. For example, D-penicillamine has been used as a chiral ligand in a copper(II) ternary complex for the enantioseparation of dansyl amino acids. nih.gov Similar to the L-valine system, the presence of SDS micelles was found to be crucial for the separation. nih.gov

Optimization of Electrolyte pH and Concentration for Chiral Resolution

The pH and concentration of the background electrolyte (BGE) are key parameters that must be optimized to achieve effective chiral resolution of this compound in MEKC. These parameters influence the charge of the analyte and the chiral selector, the electroosmotic flow (EOF), and the stability of the micellar system.

Influence of pH: The pH of the running buffer significantly affects the resolution of dansyl amino acids. core.ac.uk Changes in pH can alter the charge on both the this compound analyte and the chiral pseudo-phase, such as a copper(II)-L-valine complex. core.ac.ukgoogle.com For the separation of dansyl amino acids using a Cu(II)-L-valine complex in SDS micelles, a pH of 9.0 was found to provide a good balance between resolution and migration time. core.ac.uk At higher pH values, the migration time decreases due to an increase in electroosmotic mobility. core.ac.uk However, an optimal pH is necessary to ensure sufficient interaction between the analyte and the chiral selector for effective resolution. core.ac.uk

Influence of Electrolyte and Chiral Selector Concentration: The concentration of the components in the electrolyte, including the buffer, surfactant, and chiral selector, also plays a pivotal role. In a system using a copper(II)-L-valine complex, the molar ratio of copper(II) to L-valine and the total concentration of the complex impact the enantioseparation. nih.gov For instance, a running electrolyte composed of 20 mM ammonium (B1175870) acetate, 4 mM CuSO4, 8 mM L-valine, and 20 mM SDS at pH 9.0 has been successfully used to separate various dansyl amino acids. nih.govcore.ac.uk

A systematic approach to optimization often involves varying one parameter while keeping others constant to observe its effect on the separation. For example, the effect of buffer pH and the concentration of a chiral selector, such as a cationic cyclodextrin, on enantioselectivity and resolution has been investigated. researchgate.net The development of 3-D resolution maps by systematically changing pH and SDS concentration can help identify the optimal conditions for maximum resolution. nih.gov

Zwitterionic Ion Chromatography for this compound Determination

Zwitterionic ion chromatography (ZIC) has emerged as a valuable technique for the determination of dansylated amino acids, including this compound. asianpubs.org This method utilizes stationary phases containing both positive and negative charges.

Mechanism of Cation Exchange in Zwitterionic Stationary Phases

The separation of dansyl amino acids on zwitterionic stationary phases is primarily driven by a cation exchange mechanism. asianpubs.orgresearchgate.net In these stationary phases, such as those based on sulfobetaine (B10348), the inner functional groups are typically quaternary amines (positive charge) and the outer groups are sulfonic acids (negative charge). nih.gov While zwitterionic materials are often used for anion separation, it has been demonstrated that under specific conditions, they can effectively separate cationic species like dansylated amino acids. asianpubs.orgnih.gov

Application in Dansyl Amino Acid Separation

A high-capacity zwitterionic stationary phase, synthesized by grafting a zwitterionic precursor onto polystyrene-divinylbenzene particles, has been successfully developed for the separation of several dansyl amino acids, including this compound. asianpubs.org Using a buffer eluent and UV/visible detection, this method demonstrated effective separation based on a cation exchange mechanism. asianpubs.org The performance of such custom-synthesized sulfobetaine columns has been shown to differ from commercially available ZIC columns. asianpubs.orgresearchgate.net

Zwitterionic chiral ion-exchangers have also proven to be effective for the direct analysis of enantiomers of a wide range of amino acids and their derivatives. chromatographyonline.com The retention and separation in these systems are driven by a zwitterionic ion pairing/ion-exchange mechanism. chromatographyonline.com

Thin-Layer Chromatography (TLC) for this compound Detection

Thin-layer chromatography (TLC) is a simple, cost-effective, and widely used method for the detection and identification of dansyl amino acids, which are fluorescent derivatives often used in protein sequencing. nih.gov

The process can involve resolving N-dansylated amino acids, including this compound, on a reversed-phase TLC plate. acs.org For chiral separations, a chiral mobile phase additive, such as β-cyclodextrin, can be incorporated. acs.org The separated dansyl amino acid spots are then visualized under UV light. oiv.int

Two-Dimensional Chromatography for Complex Mixtures

Two-dimensional (2D) chromatography is a powerful technique for the separation of complex mixtures of analytes, including dansyl amino acids. nih.govmdpi.com This method enhances resolution by subjecting the sample to two separate chromatographic developments in orthogonal directions. The first application of 2D chromatography for separating amino acids was demonstrated using paper chromatography. mdpi.com

In the context of TLC, a sample is spotted on a plate, which is then developed with a first solvent system. After drying, the plate is rotated 90 degrees and developed with a second, different solvent system. researchgate.net This approach significantly increases the separation capacity, allowing for the resolution of components that may co-elute in a one-dimensional system. researchgate.net Various solvent systems have been developed for the 2D-TLC separation of dansyl amino acids. umlub.pl The combination of HPTLC in the first dimension and pressurized planar electrochromatography (PPEC) in the second has also been shown to be effective for the 2D separation of amino acids. researchgate.net

Detection Limits and Sensitivity Enhancement in TLC

The detection of this compound and other dansylated amino acids in Thin Layer Chromatography (TLC) is fundamentally reliant on their fluorescent nature. nih.gov This intrinsic property allows for highly sensitive detection under UV light. nih.gov The limits of detection can be influenced by the type of TLC plate used, with High-Performance Thin Layer Chromatography (HPTLC) plates generally offering greater sensitivity than classical TLC plates. merckmillipore.com

Quantitative analysis of dansylated amino acids, including this compound, can be achieved using a TLC scanner that measures the fluorescent light emitted by the separated spots. nih.gov This methodology is sensitive enough for determining amino acids from samples like blood spots. nih.gov

Detection Limits

The transition from classical TLC to HPTLC plates represents a significant leap in enhancing detection limits. HPTLC plates are manufactured with smaller silica gel particles (5–6 µm) compared to conventional TLC plates (10–12 µm), resulting in a more densely packed and smoother surface. merckmillipore.com This refined structure minimizes sample diffusion, leading to more compact and concentrated spots, which in turn improves detection sensitivity. merckmillipore.com

For fluorescence detection, the general detection limits for HPTLC are in the range of 5–10 picograms, a substantial improvement over the 50–100 picogram range for classical TLC. merckmillipore.commz-at.de Specifically for dansylated amino acids, HPTLC allows for the analysis of smaller sample volumes (0.1–0.5 µl) compared to TLC (1–5 µl), further contributing to the enhanced sensitivity. merckmillipore.com The use of HPTLC plates can lead to sharper zones, shorter migration distances, and faster analysis times for dansyl amino acids. mz-at.de

Table 1: Comparison of Typical Detection Limits and Parameters in TLC and HPTLC

| Parameter | Classical TLC | HPTLC |

|---|---|---|

| Mean Particle Size | 10 - 12 µm | 5 - 6 µm |

| Sample Volume | 1 - 5 µl | 0.1 - 0.5 µl |

| Detection Limits (Fluorescence) | 50 - 100 pg | 5 - 10 pg |

This table is based on data from MZ-Analysentechnik and Merck. merckmillipore.commz-at.de

Sensitivity Enhancement Techniques

Several strategies can be employed to enhance the sensitivity of this compound detection on TLC plates:

Use of High-Performance Plates: As detailed above, switching from classical TLC to HPTLC plates is a primary method for increasing sensitivity. merckmillipore.com The smaller particle size and thinner layers of HPTLC plates lead to more compact spots and lower detection limits. merckmillipore.com Some HPTLC plates are specifically designed with extra thin layers (100 µm instead of the standard 200 µm) which can further improve sensitivity. mz-at.de

Fluorescent Indicators: TLC plates are often available with fluorescent indicators, such as F254 (green fluorescence) or F254s (blue fluorescence), which are excited by UV light at 254 nm. mz-at.de While dansylated compounds are inherently fluorescent, these indicators can enhance the visualization of spots through fluorescence quenching. mz-at.de For superior identification, high-fluorescence plates (e.g., LuxPlates®) containing a higher amount of fluorescent indicator are available. mz-at.de

Post-Chromatographic Spray Reagents: The fluorescence of the separated dansylated compounds can be intensified by spraying the plate with certain reagents. oiv.int A common practice involves spraying the plate with a mixture of isopropanol (B130326) and triethanolamine (B1662121) (8:2 ratio) to enhance the fluorescence of the spots when visualized under a UV source. oiv.int

Optimized Mobile Phase and Development: The choice of mobile phase composition is critical for achieving good separation and, consequently, better detection. For dansyl amino acids, a mobile phase consisting of ethyl acetate, methanol, and propionic acid (20:10:3) has been used effectively. mz-at.de Proper development of the plate in a saturated chamber and in darkness helps to ensure sharp, well-defined bands. mdpi.com

Instrumentation for Visualization: The use of a transilluminator coupled with an image acquisition system allows for more sensitive detection and documentation of the fluorescent spots compared to a classical UV lamp. oiv.int Densitometric analysis, which measures the intensity of the spots, provides a quantitative measure and can improve the accuracy and sensitivity of the analysis. semanticscholar.org

By employing these methodologies, the detection and quantification of this compound via TLC can be a highly sensitive and robust analytical technique.

Molecular Interactions and Recognition Mechanisms Involving Dansyl L Valine

Protein Binding Interactions

Dansyl-L-valine and its analogs also serve as important fluorescent probes for studying protein binding, particularly with serum albumins. Their intrinsic fluorescence is sensitive to the polarity of their microenvironment, making them useful for characterizing binding sites on proteins.

Human Serum Albumin (HSA) is a major transport protein in the blood that has two primary drug binding sites, often referred to as Sudlow's site I and site II. researchgate.netmdpi.com Dansylated amino acids have been instrumental as site-specific markers for these pockets. researchgate.netnih.govsemanticscholar.org Different dansylated amino acids exhibit preferential binding to one of these sites. researchgate.netsemanticscholar.org For instance, those with polar or charged side chains, such as Dansyl-L-asparagine and Dansyl-L-glutamate, tend to bind to drug site 1, while others like Dansyl-L-phenylalanine and Dansyl-L-norvaline are specific for drug site 2. researchgate.netsemanticscholar.org

Crystallographic studies of HSA in complex with various dansylated amino acids have provided a structural basis for their site specificity. researchgate.netsemanticscholar.org These studies reveal the specific hydrogen bonding and hydrophobic interactions that anchor the dansyl group and the amino acid side chain within the binding pocket. researchgate.netresearchgate.net For example, in drug site 1, the dansyl group often binds in a central hydrophobic cavity, while the amino acid side chain interacts with polar or charged residues at the pocket's entrance. researchgate.net The binding of these fluorescent markers can be influenced by the presence of other ligands, such as fatty acids, which can cause conformational changes in the protein and modulate drug binding. researchgate.netsemanticscholar.org

Specificity and Competitive Binding with Dansylated Amino Acids

The specificity of this compound's interactions is often evaluated in the context of its binding to major drug-binding sites on proteins like human serum albumin (HSA). semanticscholar.org HSA possesses two principal drug-binding pockets, termed drug site 1 (in subdomain IIA) and drug site 2 (in subdomain IIIA). semanticscholar.orgresearchgate.net The binding preference of dansylated amino acids to these sites is largely dictated by the physicochemical properties of their amino acid side chains. semanticscholar.orgresearchgate.net

Dansylated amino acids with polar or charged side chains, such as dansyl-L-asparagine (DanN), dansyl-L-arginine (DanR), and dansyl-L-glutamate (DanE), preferentially bind to drug site 1. semanticscholar.org Conversely, those with hydrophobic side chains, like dansyl-L-phenylalanine (DanF) and dansyl-L-norvaline (DanNV), are typically specific for drug site 2. semanticscholar.orgresearchgate.net

This compound, which has a branched, apolar side chain, demonstrates a more complex binding profile. Research indicates that this compound, along with the structurally similar Dansyl-L-leucine, binds more weakly to drug site 2 compared to other apolar counterparts and exhibits some binding to drug site 1. semanticscholar.org This suggests that this compound is significantly less specific for drug site 2 than other probes designed for that site. semanticscholar.org This reduced specificity can be explained by the structural features of the binding pockets and the nature of the valine side chain. The central chamber of drug site 1, for instance, is known to overlap with the binding locations for many different drugs, which explains the displacement of fluorescent dansylated amino acids in competitive binding assays. researchgate.net

Competitive binding assays are a standard method for characterizing these interactions. ucsf.edunanotempertech.com In such assays, the displacement of a fluorescent dansylated amino acid from its binding site by a competing, non-fluorescent ligand is monitored by a decrease in fluorescence. ucsf.edutcichemicals.com The slightly higher affinity sometimes observed for fluorescently labeled peptides compared to their unlabeled counterparts may be due to favorable interactions between the hydrophobic dansyl group and the binding site. ucsf.edu

The principle of specificity is also evident in chiral recognition systems. Studies on molecular micelles like poly-sodium N-undecanoyl-(L)-Leucylvalinate, or poly(SULV), show that L-enantiomers of dansylated amino acids generally bind more strongly than the corresponding D-enantiomers. nsf.govscirp.orgresearchgate.net This chiral discrimination is governed by subtle differences in molecular interactions, such as hydrogen bonding, which dictates the binding affinity and specificity. nsf.govscirp.org

Table 1: Binding Site Specificity of Various Dansylated Amino Acids on Human Serum Albumin (HSA)

| Dansylated Amino Acid | Amino Acid Side Chain Type | Primary Binding Site on HSA | Specificity Notes |

|---|---|---|---|

| This compound | Apolar, Branched | Drug Site 2 (weaker binding) | Exhibits some cross-binding to Drug Site 1; less specific for Site 2. semanticscholar.org |

| Dansyl-L-leucine | Apolar, Branched | Drug Site 2 (weaker binding) | Exhibits some cross-binding to Drug Site 1; less specific for Site 2. semanticscholar.org |

| Dansyl-L-norvaline | Apolar, Linear | Drug Site 2 | Specific for Drug Site 2. semanticscholar.orgresearchgate.net |

| Dansyl-L-phenylalanine | Apolar, Aromatic | Drug Site 2 | Specific for Drug Site 2. semanticscholar.orgresearchgate.net |

| Dansylsarcosine | Apolar | Drug Site 2 | Specific for Drug Site 2. semanticscholar.orgtcichemicals.com |

| Dansyl-L-asparagine | Polar, Uncharged | Drug Site 1 | Specific for Drug Site 1. semanticscholar.orgresearchgate.net |

| Dansyl-L-glutamate | Polar, Acidic | Drug Site 1 | Specific for Drug Site 1. semanticscholar.orgresearchgate.net |

| Dansyl-L-arginine | Polar, Basic | Drug Site 1 | Specific for Drug Site 1. semanticscholar.orgresearchgate.net |

Impact of Amino Acid Side Chains on Binding Affinity

The amino acid side chain of a dansylated compound is a primary determinant of its binding affinity and specificity. semanticscholar.orgresearchgate.net The size, hydrophobicity, and polarity of the side chain govern how the molecule interacts with its binding partner. semanticscholar.orgoup.com

In the context of HSA, the ability of drug site 1 to accommodate dansylated amino acids with a variety of polar side chains is attributed to the large size of the pocket and the presence of polar groups that can stabilize the charged side chains. researchgate.net In contrast, drug site 2 is more suited for hydrophobic side chains. semanticscholar.orgresearchgate.net The dansyl group itself provides crucial anchoring interactions with the protein, often pinned within a hydrophobic pocket, while the amino acid side chain's interactions show more variability and fine-tune the binding. semanticscholar.org For instance, in drug site 2, the dansyl group is positioned between hydrophobic residues, while the sulfonamide group forms hydrogen bonds with polar residues near the pocket's entrance. semanticscholar.org

Chromatographic studies further illuminate the role of the side chain in modulating binding affinity. In a system using a teicoplanin stationary phase, the elution order of dansylated amino acids was primarily determined by the hydrophobic effect of the side chain. oup.com this compound, with its isopropyl side chain, was eluted first, indicating the weakest interaction with the stationary phase among the tested compounds. oup.com It was followed by dansylated amino acids with progressively more hydrophobic side chains, such as dansyl-norvaline and dansyl-leucine. oup.com This demonstrates a direct correlation between the increasing hydrophobicity of the side chain and a stronger binding tendency. oup.com

Table 2: Elution Order of L-Dansyl Amino Acids on a Teicoplanin Column This order reflects increasing interaction/binding affinity with the stationary phase.

| Elution Order | Compound | Side Chain (R Group) | Key Side Chain Property |

|---|---|---|---|

| 1 (Weakest Binding) | This compound | -CH(CH₃)₂ | Hydrophobic |

| 2 | Dansyl-L-norvaline | -(CH₂)₃CH₃ | More Hydrophobic |

| 3 | Dansyl-L-leucine | -CH₂CH(CH₃)₂ | More Hydrophobic |

| 4 | Dansyl-L-tryptophan | Aromatic (Indole) | More Hydrophobic & Polarizable |

Data sourced from chromatographic studies where a higher retention time corresponds to stronger binding affinity. oup.com

Molecular dynamics simulations of dansylated amino acids interacting with a poly(SULV) molecular micelle provide quantitative data on these binding affinities. researchgate.netnih.gov While these specific studies did not include this compound, they analyzed other dansylated amino acids with aliphatic (leucine, norleucine) and aromatic (phenylalanine, tryptophan) side chains. The results, presented as binding free energy, show that L-enantiomers consistently bind more strongly (i.e., have more negative binding free energy) to the chiral micelle than their D-enantiomer counterparts. researchgate.netnih.gov These differences in binding energy are justified by the number and duration of intermolecular hydrogen bonds formed between the analyte and the micelle. nsf.govscirp.org For example, Dansyl-(L)-Leucine was able to form three significant intermolecular hydrogen bonds with poly(SULV), compared to only two formed by Dansyl-(D)-Leucine, accounting for its stronger binding. scirp.orgnih.gov

Table 3: Calculated Binding Free Energies of Dansyl Amino Acid Enantiomers with a Poly(SULV) Molecular Micelle

| Dansyl Amino Acid | Enantiomer | Side Chain Type | Binding Free Energy (kJ·mol⁻¹) |

|---|---|---|---|

| Dansyl-Leucine | L | Aliphatic | -21.8938 researchgate.netnih.gov |

| D | Aliphatic | -14.5811 researchgate.netnih.gov | |

| Dansyl-Norleucine | L | Aliphatic | -22.1763 researchgate.netnih.gov |

| D | Aliphatic | -15.9457 researchgate.netnih.gov | |

| Dansyl-Tryptophan | L | Aromatic | -21.3329 researchgate.netnih.gov |

| D | Aromatic | -13.6408 researchgate.netnih.gov | |

| Dansyl-Phenylalanine | L | Aromatic | -13.3349 researchgate.netnih.gov |

| D | Aromatic | -12.0959 researchgate.netnih.gov |

Applications of Dansyl L Valine in Biochemical Analysis

N-Terminal Amino Acid Analysis of Peptides and Proteins

One of the primary applications of the dansyl method is the identification of the N-terminal amino acid of a peptide or protein. nih.gov This process is crucial for understanding the structure and function of these biomolecules.

Dansyl Chloride as a Labeling Reagent for Primary Amines

Dansyl chloride, or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is a reagent that readily reacts with primary amino groups, such as the N-terminal α-amino group of a peptide and the ε-amino group of lysine (B10760008) residues, under mildly alkaline conditions. wikipedia.orgcreative-biolabs.comresearchgate.net This reaction forms a stable, fluorescent sulfonamide adduct. wikipedia.org The reaction is typically carried out in a buffered solution at a high pH to facilitate the reaction with the unprotonated amine. researchgate.netmdpi.com The resulting dansylated peptide is then subjected to further analysis.

The reaction of dansyl chloride with the primary amine of an amino acid, such as L-valine, results in the formation of a dansyl-amino acid derivative.

Reaction Conditions for Dansylation

| Parameter | Condition |

|---|---|

| Reagent | Dansyl Chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) |

| Target Functional Group | Primary amines (α-amino groups, ε-amino groups of lysine) |

| pH | Mildly alkaline (typically pH 9.5-10) researchgate.net |

Detection of N-Terminal Amino Acids Following Hydrolysis

After the labeling reaction, the dansylated peptide or protein is subjected to acid hydrolysis. This process breaks all the peptide bonds, releasing the constituent amino acids. nih.gov Crucially, the bond between the dansyl group and the N-terminal amino acid is resistant to this hydrolysis. nih.govtaylorandfrancis.com Consequently, the original N-terminal residue remains as a fluorescent dansyl-amino acid derivative, while all other amino acids are present in their free, unlabeled form. nih.gov

The resulting mixture is then separated, typically using techniques like thin-layer chromatography (TLC) on polyamide sheets or high-performance liquid chromatography (HPLC). nih.govnih.gov The fluorescent dansyl-N-terminal amino acid can be easily identified under UV light due to its fluorescence, allowing for the determination of the original N-terminal residue. nih.gov

Sensitivity of the Dansyl Method in Sequencing

The dansyl method is renowned for its high sensitivity, a significant advantage over earlier methods like Sanger's method which used 2,4-dinitrofluorobenzene (DNFB). askfilo.comgoogle.com The fluorescence of the dansyl group allows for the detection of very small amounts of N-terminal amino acids, often in the picomole range. This high sensitivity makes it particularly valuable for analyzing proteins and peptides that are only available in minute quantities. askfilo.com It is reported to be approximately 100 times more sensitive than methods that identify phenylthiohydantoin (PTH) amino acids, which are products of the direct Edman degradation. nih.gov

Peptide Sequencing Methodologies

Beyond identifying the initial amino acid, the dansyl method is a key component of more extensive peptide sequencing strategies.

Dansyl-Edman Method for Sequential Amino Acid Removal

The Dansyl-Edman method combines the sequential degradation of the Edman method with the high sensitivity of dansyl chloride labeling. nih.govresearchgate.net In the standard Edman degradation, phenylisothiocyanate (PITC) reacts with the N-terminal amino acid, which is then cleaved off as a thiazolinone derivative and subsequently converted to a more stable phenylthiohydantoin (PTH)-amino acid for identification. researchgate.net

In the Dansyl-Edman modification, after each cycle of Edman degradation, a small portion of the remaining peptide is taken. nih.gov This aliquot is then dansylated to identify the newly exposed N-terminal amino acid. nih.gov The thiazolinone derivative from the main Edman degradation is discarded. nih.govresearchgate.net This process is repeated, sequentially revealing the amino acid sequence of the peptide. Although a small amount of peptide is consumed at each step for the dansylation reaction, the high sensitivity of the dansyl method more than compensates for this loss, allowing for the sequencing of small amounts of peptide. nih.govresearchgate.net

Comparison of Direct Edman and Dansyl-Edman Methods

| Feature | Direct Edman Degradation | Dansyl-Edman Method |

|---|---|---|

| N-terminal identification | Identification of PTH-amino acid | Identification of dansylated amino acid nih.gov |

| Sensitivity | Lower | Approximately 100 times higher nih.gov |

| Process | Collects and converts thiazolinone to PTH-amino acid researchgate.net | Discards thiazolinone; takes a peptide aliquot for dansylation nih.govresearchgate.net |

| Sample Consumption | No loss of peptide for identification step | Small loss of peptide at each cycle for identification nih.gov |

Quantitative Estimation of Residues in Proteins

The dansyl chloride reaction can also be utilized for the quantitative estimation of certain amino acid residues in proteins. By using a radiolabeled version of dansyl chloride, such as ³H- or ¹⁴C-labeled dansyl chloride, it is possible to quantify the number of N-terminal residues as well as other reactive residues like lysine. nih.govnih.gov After reacting the protein with the labeled dansyl chloride and subsequent hydrolysis, the amount of radioactivity in the separated dansyl-amino acids can be measured. nih.gov This provides a quantitative measure of the specific amino acids present. For instance, a double-isotope labeling technique using ³H-labeled dansyl chloride and ¹⁴C-labeled amino acids as internal standards has been developed for the quantitative analysis of N-terminal residues in proteins like human fibrinogen and horse myoglobin. nih.gov This method has proven useful for quantities of protein as low as 0.1 nanomoles. nih.gov

Protein Structure and Dynamics Probing with Dansyl Labeling

Site-Specific Incorporation of Dansyl Fluorophores

The introduction of fluorescent probes at specific locations within a protein is a powerful technique for studying protein structure, dynamics, and interactions. The site-specific incorporation of dansyl fluorophores, such as those derived from amino acids like valine, offers a method to embed an environmentally sensitive reporter group directly into the polypeptide chain. This allows for detailed analysis of local conformational changes that are often difficult to monitor using other methods.

A primary and highly specific method for incorporating non-canonical amino acids, including fluorescent ones like dansyl-amino acids, is through the expansion of the genetic code. pnas.orgmdpi.com This technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to recognize a nonsense codon, typically the amber stop codon (TAG), within the gene of interest. pnas.orgnih.gov The orthogonal synthetase is specifically evolved to charge its cognate tRNA with the desired dansylated amino acid, which is supplied in the cell culture medium. pnas.orgsigmaaldrich.com When the ribosome encounters the amber codon during translation, the charged tRNA delivers the fluorescent amino acid, resulting in its incorporation at a single, defined position in the protein. nih.gov This approach avoids the potential for non-specific labeling or structural disruption associated with larger fluorescent protein tags or less specific chemical modification techniques. pnas.org

Research Findings from Site-Specific Incorporation

A significant application of this methodology is demonstrated in studies of membrane transport proteins, where conformational changes are central to function. In research on human ferroportin (Fpn), the transporter responsible for iron export from cells, dansylalanine (DA) was site-specifically incorporated to probe the alternating access mechanism of iron translocation. nih.gov Valine residues, specifically V46 (located in the iron translocation channel) and V161 (in a loop on the intracellular side), were among the sites chosen for replacement with the fluorescent probe. nih.gov These sites were predicted to undergo significant changes in their local environment as the protein transitions between its inward-open and outward-open conformations.

The incorporation of the dansyl fluorophore was achieved using an amber codon suppression strategy in the yeast host Pichia pastoris. nih.gov The fluorescence emission spectrum of the dansyl group is highly sensitive to the polarity of its environment; a blue shift in the emission maximum indicates a more hydrophobic (less polar) environment, while a red shift suggests exposure to a more aqueous (polar) environment. nih.gov

Upon purification of the ferroportin mutants containing dansylalanine, researchers observed distinct fluorescence spectra depending on the location of the probe, confirming that the fluorophore was reporting on different local environments within the protein structure. nih.gov Titration experiments with cobalt (a metal substrate for ferroportin) revealed significant changes in the fluorescence of the incorporated dansyl probe. For the V161DA mutant, cobalt binding induced a quenching of fluorescence and a blue-shift in the emission maximum, suggesting that metal binding causes this region to become more buried and less solvent-accessible. In contrast, the V46DA mutant exhibited an increase in fluorescence intensity along with a blue-shift, indicating a different conformational response within the translocation channel itself. researchgate.net

These findings illustrate the utility of site-specifically incorporated dansyl fluorophores for mapping discrete, localized conformational changes during a protein's functional cycle. The data gathered provides direct evidence for the structural rearrangements predicted by alternating access models of membrane transport.

Data from Fluorescence Spectroscopy of Ferroportin-Dansylalanine Mutants

The following table summarizes the fluorescence changes observed in human ferroportin (Fpn) mutants where dansylalanine (DA) was incorporated at specific sites, including a valine position. The data reflects the response to cobalt (Co²⁺) titration, which mimics substrate binding.

| Mutant (Incorporation Site) | Initial λmax (nm) | Change upon Co²⁺ Binding | Interpretation of Conformational Change |

| Fpn V46DA | ~548 | Increased fluorescence intensity and blue-shift | Environment becomes more hydrophobic/ordered |

| Fpn Y54DA | ~535 | Fluorescence quenching and blue-shift | Environment becomes more shielded from solvent |

| Fpn V161DA | ~532 | Fluorescence quenching and blue-shift | Environment becomes more shielded from solvent |

| Fpn Y331DA | ~522 | Fluorescence quenching and blue-shift | Environment becomes more shielded from solvent |

This table is generated based on findings reported in the study of human ferroportin, where valine and other residues were replaced with dansylalanine to probe conformational changes. nih.govresearchgate.net

Computational and Modeling Approaches

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations have emerged as a powerful method for investigating the chiral separation mechanisms of dansyl amino acids. scirp.org These simulations model the atomic-level movements and interactions of molecules over time, providing a dynamic view of how chiral analytes engage with their selectors. This approach is particularly valuable for studying systems like the interaction between dansyl amino acid enantiomers and chiral selectors such as amino acid-based molecular micelles. nsf.govresearchgate.net

MD simulations are instrumental in identifying the specific binding sites, or "pockets," on a chiral selector and characterizing the nature of the molecular interactions that lead to chiral recognition. In studies involving the chiral selector poly-sodium N-undecanoyl-(L)-Leucylvalinate (poly(SULV)), a polymeric surfactant with L-leucine and L-valine in its headgroup, three distinct binding pockets were identified. researchgate.net

Researchers use these simulations to dock the enantiomers of a dansyl amino acid, such as Dansyl-L-leucine and Dansyl-D-leucine, into these pockets to calculate binding free energies and analyze intermolecular forces. nsf.gov The primary interactions governing chiral selectivity are often found to be hydrogen bonds and hydrophobic interactions. osti.gov For instance, analysis of Dansyl-L-leucine binding to poly(SULV) revealed that the L-enantiomer forms three strong intermolecular hydrogen bonds within the preferred binding pocket, whereas the D-enantiomer forms only two. nih.gov This difference in hydrogen bonding directly contributes to the stronger binding observed for the L-enantiomer. nsf.govnih.gov

The simulations show that for aliphatic dansyl amino acids like Dansyl-leucine and Dansyl-norleucine, both enantiomers tend to favor the same primary binding pocket on the poly(SULV) micelle. scirp.orgnsf.gov The chiral recognition, therefore, arises from the different stability and interactions within that pocket. In contrast, aromatic dansyl amino acids like Dansyl-tryptophan may show preferences for different binding pockets between enantiomers. scirp.org The detailed analysis of these interactions, including the specific atoms involved and the duration of the bonds, provides a rationale for the observed enantioselectivity. nsf.govnih.gov

Table 1: Comparative Binding Free Energies and Pocket Occupancy for Dansyl Amino Acid Enantiomers with poly(SULV) Micelle This table showcases data from MD simulations, illustrating how L-enantiomers generally exhibit stronger binding affinities (more negative binding free energy) to the chiral selector poly(SULV) compared to their D-enantiomer counterparts. The data is derived from studies on various dansyl amino acids, which serve as analogs for understanding Dansyl-L-valine interactions.

| Dansyl Amino Acid | Enantiomer | Preferred Binding Pocket | Binding Free Energy (kJ·mol⁻¹) | Pocket Occupancy (%) |

|---|---|---|---|---|

| Dansyl-Leucine | L-Enantiomer | Pocket 1 | -21.8938 | 98.84% |

| D-Enantiomer | Pocket 1 | -14.5811 | N/A | |

| Dansyl-Norleucine | L-Enantiomer | Pocket 1 | -22.1763 | 95.17% |

| D-Enantiomer | Pocket 1 | -15.9457 | N/A | |

| Dansyl-Tryptophan | L-Enantiomer | Pocket 3 | -21.3329 | 72.29% |

| D-Enantiomer | Pocket 2 | -13.6408 | N/A | |

| Dansyl-Phenylalanine | L-Enantiomer | Pocket 3 | -13.3349 | N/A |

| D-Enantiomer | Pocket 3 | -12.0959 | N/A |

A critical validation of MD simulations is the correlation of their findings with empirical results from experimental techniques. For the chiral separation of dansyl amino acids, the computational results have shown strong agreement with data from Micellar Electrokinetic Chromatography (MEKC). researchgate.netnih.gov In MEKC experiments using poly(SULV) as the chiral selector, the L-enantiomers of dansyl amino acids consistently bind more strongly and therefore elute later than the D-enantiomers. scirp.orgnsf.gov

MD simulations replicate this outcome. The calculated binding free energy values for the L-enantiomers are consistently more negative (indicating stronger binding) than those for the D-enantiomers. researchgate.netnih.gov For example, the simulation results for Dansyl-L-leucine and Dansyl-L-norleucine predict that they would elute second, which matches the experimental MEKC data perfectly. nsf.govnih.gov This consistency between the computational predictions and experimental observations validates the accuracy of the simulation models and confirms that they can successfully elucidate the molecular-level factors that govern chiral separation. scirp.orgresearchgate.net

Quantitative Structure-Enantioselective Retention Relationship (QSERR) Model Development

Building on the insights from MD simulations and experimental data, researchers are working toward the development of Quantitative Structure-Enantioselective Retention Relationship (QSERR) models. nsf.govresearchgate.net A QSERR model is a predictive tool that aims to establish a mathematical relationship between the structural properties of chiral molecules and their retention behavior in a chiral separation system. nsf.gov

The long-term goal of this research is to create a robust QSERR model that is more cost-effective, efficient, and less time-consuming than purely experimental trial-and-error methods for optimizing separations. nsf.govresearchgate.net This involves building a comprehensive database that incorporates experimental data from techniques like MEKC and Nuclear Magnetic Resonance (NMR) spectroscopy with the detailed molecular insights gained from MD simulation studies. scirp.orgnih.gov

The ultimate application of a QSERR model is to predict the optimal conditions for achieving chiral selectivity for a given analyte. nsf.gov By inputting the structural features of a new chiral analyte, the model could predict its interaction with various chiral selectors under different conditions (e.g., pH, surfactant concentration). nsf.gov

The development of such a model for amino acid-based molecular micelles is an ongoing project. scirp.org The model will be trained on a diverse set of chiral analytes, including both aliphatic and aromatic dansyl amino acids, to enhance its predictive power. nsf.gov By integrating data from MD simulations on dipeptide combinations of alanine, valine, and leucine, the QSERR model will be able to study and forecast the best MEKC conditions for chiral separations, thereby streamlining the development of new analytical methods. nsf.govnih.gov

Emerging Research Directions and Future Perspectives

Advancements in Derivatization Reagents for Enhanced Detection

While dansyl chloride has been a cornerstone for the derivatization of amino acids for decades, ongoing research is focused on developing new reagents and methodologies to overcome some of its limitations and to further enhance detection capabilities. creative-proteomics.comnih.gov The primary goals of these advancements are to improve reaction kinetics, increase ionization efficiency in mass spectrometry, and expand the range of detectable analytes. mdpi.com

One area of progress involves the development of derivatization agents that offer faster and more efficient reactions than traditional dansyl chloride, which can require lengthy incubation times to achieve maximum yield. creative-proteomics.com For instance, reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) have gained popularity due to the stability of their derivatives and rapid reaction times. creative-proteomics.com Other novel reagents, such as 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy), have been shown to efficiently react with amino acids, offering the advantage of being a small molecule without significant steric hindrance. mdpi.comresearchgate.net

Furthermore, researchers are designing derivatization reagents specifically to improve ionization efficiency in mass spectrometry, a critical factor for achieving low detection limits. mdpi.com Strategies include incorporating permanently charged moieties or groups that enhance surface activity, thereby promoting analyte migration to the surface of electrospray droplets. elsevierpure.com An example is the use of N-hydroxysuccinimide esters of N-alkylnicotinic acid, where increasing the N-alkyl chain length has been shown to significantly boost detection sensitivity in mass spectrometry. elsevierpure.com

Isotopically labeled derivatization agents represent another significant advancement, particularly for quantitative metabolomics. nih.gov Differential isotope labeling, such as using ¹²C- and ¹³C-dansyl chloride, allows for the precise relative and absolute quantification of metabolites in different samples. acs.orgnih.gov This approach minimizes experimental variability as the isotopically labeled pairs co-elute in chromatography and are detected simultaneously by the mass spectrometer. acs.org

The table below summarizes some of the advanced derivatization reagents being explored for enhanced amino acid detection.

| Derivatization Reagent | Key Advantages | Detection Method(s) |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) | Rapid reaction, stable derivatives | Fluorescence, UV |

| 2,4,6-Trimethylpyrylium tetrafluoroborate (TMPy) | Small molecule, efficient reaction, positive mode ionization | Mass Spectrometry |

| N-alkylnicotinic acid N-hydroxysuccinimide esters | Increased ionization efficiency and MS detection sensitivity | Mass Spectrometry |

| Isotopically Labeled Dansyl Chloride (e.g., ¹³C-Dansyl Chloride) | Precise relative and absolute quantification | Mass Spectrometry |

| Fluorescamine | Rapid reaction, selective for primary amines | Fluorescence |

These advancements in derivatization chemistry are paving the way for more sensitive, accurate, and comprehensive analysis of amino acids like L-valine in complex biological matrices.

Integration of Multi-Omics Data in Dansyl-L-Valine Studies

The study of this compound and other derivatized metabolites is increasingly moving beyond isolated measurements towards integration within a broader multi-omics context. nih.govmdpi.com This approach combines data from metabolomics (including the analysis of dansylated compounds) with information from genomics, transcriptomics, and proteomics to provide a more holistic and systems-level understanding of biological processes. nih.govufz.de The integration of these diverse datasets can reveal complex interactions and regulatory networks that would be missed by single-omics analyses alone. mdpi.comresearchgate.net

In the context of this compound, integrating its quantitative data with transcriptomic and proteomic data can elucidate the regulation of metabolic pathways involving valine. For example, an observed change in the concentration of this compound could be correlated with alterations in the expression of genes encoding enzymes responsible for valine biosynthesis, catabolism, or transport. mdpi.com This integrated analysis helps to build a more complete picture of the cellular response to various stimuli or disease states. researchgate.net

Several computational and bioinformatic strategies are being developed to facilitate the integration of multi-omics data. nih.gov These include correlation-based methods, pathway enrichment analysis, and the construction of metabolite-gene networks. mdpi.com For instance, pathway enrichment tools can map changes in both metabolite levels (e.g., this compound) and gene expression onto known metabolic pathways, highlighting pathways that are significantly perturbed. ufz.de

The table below outlines different strategies for integrating multi-omics data in studies that may involve this compound.

| Integration Strategy | Description | Potential Insight from this compound Data |

| Correlation-based Analysis | Statistical methods to identify correlations between the abundance of metabolites and the expression levels of genes or proteins. | Identify genes or proteins whose expression is positively or negatively correlated with L-valine levels. |

| Pathway Enrichment Analysis | Mapping metabolites and genes/proteins onto predefined biological pathways to identify significantly affected pathways. | Determine if pathways involving L-valine metabolism are significantly altered in a given condition. |

| Network-based Integration | Construction of interaction networks that connect metabolites, genes, and proteins based on known biological relationships. | Visualize the position and connections of L-valine within the broader metabolic and regulatory network. |

| Machine Learning Models | Utilizing algorithms to integrate multi-omics data for predictive modeling of phenotypes or disease states. | Use L-valine levels as a feature, along with other omics data, to build predictive models for diagnosis or prognosis. |

The ultimate goal of integrating multi-omics data is to move from a descriptive to a mechanistic understanding of biological systems, where the role of individual metabolites like L-valine can be understood within the context of the entire cellular machinery. researchgate.net

Development of Miniaturized and Automated Analytical Systems

A significant trend in the analysis of derivatized amino acids, including this compound, is the development of miniaturized and automated analytical systems. mdpi.comnih.gov These systems, often based on microfluidics and robotic platforms, offer numerous advantages over traditional analytical methods, including higher throughput, reduced sample and reagent consumption, and faster analysis times. mdpi.comacs.org

Microfluidic devices, or "lab-on-a-chip" systems, integrate multiple analytical steps such as sample preparation, derivatization, separation, and detection onto a single small chip. researchgate.netresearchgate.net For the analysis of this compound, this could involve on-chip mixing of the sample with dansyl chloride, followed by electrophoretic or chromatographic separation of the resulting fluorescent derivative. acs.org The high surface-area-to-volume ratio in microchannels can lead to more efficient reactions and separations. mdpi.com Techniques like micellar electrokinetic chromatography (MEKC) have been successfully implemented on microfluidic platforms for the rapid chiral separation of dansylated amino acids. nih.govcolab.ws

Automation is another key aspect of modern analytical systems. chromatographyonline.com Robotic workstations can be programmed to perform high-throughput sample preparation, including the derivatization of large numbers of samples in parallel. nih.gov This not only increases the speed of analysis but also improves reproducibility by minimizing human error. chromatographyonline.com The history of amino acid analysis has seen a continuous drive towards automation, from the first automated amino acid analyzers developed in the 1950s to the sophisticated robotic systems available today. hitachi-hightech.comhitachi-hightech.com

The table below highlights the key features and benefits of miniaturized and automated systems for the analysis of compounds like this compound.

| System Type | Key Features | Advantages |

| Microfluidic Devices (Lab-on-a-Chip) | Integration of multiple analytical steps on a single chip, microscale channels. researchgate.net | Reduced sample/reagent consumption, faster analysis, high separation efficiency. mdpi.comcolab.ws |

| Automated Liquid Handling Systems | Robotic platforms for automated sample preparation and derivatization. nih.gov | High throughput, improved reproducibility, reduced manual labor. chromatographyonline.com |

| Automated Chromatography Systems | Fully automated HPLC or CE systems with autosamplers and integrated data analysis. chromatographyonline.com | Unattended operation for large sample batches, streamlined workflow. |

The continued development of these miniaturized and automated technologies promises to make the analysis of this compound and other derivatized amino acids more efficient, cost-effective, and accessible for a wide range of research and clinical applications.

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing Dansyl-L-valine with high purity?

- Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc-protected L-valine. Incorporate dansyl chloride post-synthesis for fluorescence labeling. Purify via reverse-phase HPLC using a C18 column (acetonitrile/water gradient). Monitor purity using LC-MS and confirm via -NMR (e.g., δ 8.0–8.5 ppm for dansyl aromatic protons). Include a table comparing yields under varying reaction times (e.g., 12–48 hrs) and solvent systems (DMF vs. DCM) .

Q. How can researchers characterize the stability of this compound under varying pH conditions?

- Methodology : Prepare buffered solutions (pH 2–12) and incubate this compound at 25°C. Monitor degradation via UV-Vis spectroscopy (λ~330 nm for dansyl fluorescence) at 0, 24, and 72 hrs. Calculate half-life using first-order kinetics. Include a degradation rate table and highlight pH 7–9 as the stability window .

Q. What analytical techniques are critical for distinguishing this compound from its diastereomers?

- Methodology : Employ chiral HPLC with a cellulose-based column and isocratic elution (hexane:isopropanol). Validate using circular dichroism (CD) to confirm enantiomeric excess (>98%). Compare retention times and CD spectra with commercial standards .

Advanced Research Questions

Q. How to resolve contradictions in fluorescence quantum yield data reported for this compound across studies?

- Methodology : Standardize measurement conditions (solvent polarity, temperature, excitation wavelength). Use a reference fluorophore (e.g., quinine sulfate) for calibration. Replicate experiments across labs and perform ANOVA to identify systemic errors. Publish a comparative table of quantum yields under controlled variables (e.g., solvent, instrument type) .

Q. What computational models predict this compound’s interactions with serum albumin for drug delivery studies?

- Methodology : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding affinities. Validate with experimental data from fluorescence quenching assays. Tabulate ΔG values and correlate with experimental measurements .

Q. How to design a reproducible protocol for quantifying trace this compound in biological matrices?

- Methodology : Optimize extraction using SPE cartridges (C18) and quantify via LC-MS/MS with deuterated internal standards. Validate accuracy (spiked recovery 85–115%), precision (RSD <10%), and LOD/LOQ (e.g., 0.1 ng/mL). Include a calibration curve table and matrix effect data .

Methodological Best Practices

- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR vs. X-ray crystallography) and apply error-propagation models to identify outliers .

- Experimental Design : Predefine objectives (e.g., "Determine photostability") and include controls (e.g., unlabeled L-valine) to isolate variables .

- Reproducibility : Document all parameters (e.g., HPLC gradient profiles, buffer compositions) in supplemental materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.